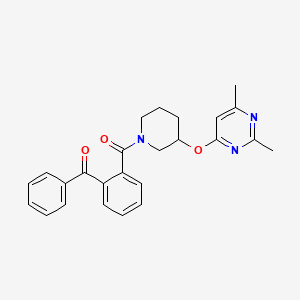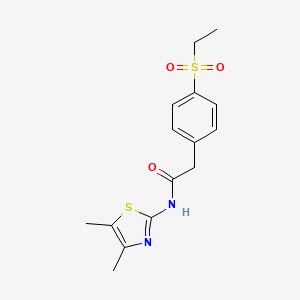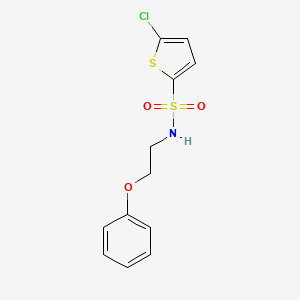![molecular formula C22H30N4O5S B2922651 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-55-6](/img/no-structure.png)
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic and Antiproliferative Activities
Quinazoline derivatives, like 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), have shown significant cytotoxic and antiproliferative activities against human cancer cell lines, such as HeLa. These compounds induce morphological changes and necrosis in tumor cells, making them potential candidates for cancer therapy (Ovádeková et al., 2005).
Synthesis and Structural Analysis
Research has also focused on the synthesis of quinazoline derivatives and their structural analysis. For example, the synthesis of 6-aminobenzo[h]quinazolinones through Buchwald–Hartwig amination has been explored, providing a pathway to develop compounds with anticancer activities (Nowak et al., 2014).
Novel Synthetic Routes
Innovative synthetic routes to create fused mesoionic compounds like 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been developed. These compounds are characterized for their potential biological activities, illustrating the diversity of quinazoline derivatives in scientific research (Kovalenko et al., 2020).
Antimicrobial and Antitoxoplasmosis Effects
Quinazoline derivatives have been evaluated for antimicrobial activities and effects against toxoplasmosis, showing promising results in structural deformity of Toxoplasma gondii and potential in obstructing the entry of organisms into host cells (El-Tombary et al., 1999).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves the reaction of 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride with 3-morpholinopropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride", "3-morpholinopropylamine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride in anhydrous solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.", "Step 3: Add 3-morpholinopropylamine to the solution and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
688053-55-6 |
Molecular Formula |
C22H30N4O5S |
Molecular Weight |
462.57 |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32) |
InChI Key |
RDSWVERNYVXGGK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)